molecular formula C13H13FO4 B1405199 5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 876405-68-4

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1405199
CAS No.: 876405-68-4
M. Wt: 252.24 g/mol
InChI Key: IZYWFUACSYOCGG-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by the presence of a fluorobenzyl group attached to a dioxane ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-fluorobenzyl bromide with a suitable dioxane precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace the fluorobenzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity. The dioxane ring structure allows for the formation of stable complexes with metal ions, which can influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-(4-Methylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound often exhibits enhanced stability and bioactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYWFUACSYOCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared using 4-fluorobenzaldehyde in place of benzo[b]thiophene-2-carbaldehyde using the procedure described for the preparation of 5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 39: step a).
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5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Synthesis routes and methods II

Procedure details

The title compound was prepared using 4-fluorobenzaldehyde in place of 4-chlorobenzaldehyde using the procedure described for the preparation of 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a).
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Synthesis routes and methods III

Procedure details

Proline (5.748 g, 49.42 mmol) was added to a solution of 4-fluorobenzaldehyde (24.99 g, 197.3 mmol) and Meldrum's acid (29.01 g, 197.3 mmol) in EtOH (900 mL). The mixture was stirred at room temperature for 1.5 hours, then diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (50.99 g, 197.3 mmol) was added along with an additional 100 mL of EtOH. The mixture was stirred overnight and EtOH was removed under reduced pressure. The residue was triturated with i-PrOH and filtered to provide the title compound as a white solid.
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5.748 g
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24.99 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

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